molecular formula C24H34BrN5O7S B3344575 AG-L-59687 CAS No. 793035-88-8

AG-L-59687

Cat. No.: B3344575
CAS No.: 793035-88-8
M. Wt: 616.5 g/mol
InChI Key: WAAZBVOGWRQLMB-UHFFFAOYSA-N
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Description

AG-L-59687 is a compound or gene referenced across diverse biological and pathological studies, though its exact identity and mechanism of action vary significantly depending on the context. The available evidence highlights its roles in:

  • Tick physiology: Transcriptionally active in unfed larvae, engorged nymphs, and partially engorged female salivary glands and guts, suggesting involvement in tick feeding and reproduction .
  • Fungal signaling: Linked to glycogen synthase kinase (GSK3) orthologs in plant pathogenic fungi, which regulate cellular processes like phosphorylation and stress responses .
  • Phosphate metabolism: Implicated in hyperphosphatemia studies, where dietary phosphate additives elevate serum phosphate levels, posing cardiovascular risks in chronic kidney disease (CKD) patients .
  • Neurotransmitter regulation: Modulates dopamine transporter (DAT) inhibition, with contrasting pharmacodynamic effects compared to psychostimulants like cocaine .
  • Cancer pathways: Correlated with PTEN/PI3K/Akt/mTOR signaling in colorectal cancer, where its reduced expression may drive tumor progression .
  • Immune response: Involved in TLR-2/TLR-4 signaling pathways activated by polyethylene wear particles in periprosthetic osteolysis .

The variability in its described roles underscores the need for domain-specific comparisons.

Properties

IUPAC Name

2-[8-[2-amino-6-[(4-bromothiophen-2-yl)methoxy]purin-9-yl]octoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34BrN5O7S/c25-14-9-15(38-12-14)11-36-22-17-21(28-24(26)29-22)30(13-27-17)7-5-3-1-2-4-6-8-35-23-20(34)19(33)18(32)16(10-31)37-23/h9,12-13,16,18-20,23,31-34H,1-8,10-11H2,(H2,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAAZBVOGWRQLMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)COC2=NC(=NC3=C2N=CN3CCCCCCCCOC4C(C(C(C(O4)CO)O)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34BrN5O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50722563
Record name 8-{2-Amino-6-[(4-bromothiophen-2-yl)methoxy]-9H-purin-9-yl}octyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50722563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

616.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

793035-88-8
Record name 8-{2-Amino-6-[(4-bromothiophen-2-yl)methoxy]-9H-purin-9-yl}octyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50722563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AG-L-59687 involves multiple steps, typically starting with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions. The exact synthetic route can vary depending on the desired purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large-scale reactors and continuous monitoring of reaction parameters. The final product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

AG-L-59687 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .

Scientific Research Applications

AG-L-59687 is widely used in scientific research due to its inhibitory properties. Some of its applications include:

    Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and pathways.

    Biology: Employed in studies involving cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer.

    Industry: Utilized in the development of new materials and chemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Tick Physiology

AG-L-59687 is transcribed during critical stages of the tick life cycle, similar to the RmAQP2 gene, which regulates water transport during engorgement. However, unlike RmAQP2, this compound’s function remains unclear, though it may influence salivary gland or gut activity during feeding .

Feature This compound RmAQP2
Role in Feeding Active in salivary glands and guts Mediates water transport during feeding
Developmental Stage Expressed in larvae, nymphs, and females Primarily active in adult females
Potential Target Reproduction and pathogen transmission Osmoregulation
2.2 Bacterial Virulence

In Pseudomonas aeruginosa, this compound is noted alongside pyocyanin (PCN), a redox-active toxin. While PCN generates reactive oxygen species (ROS) to damage host cells, this compound may amplify inflammatory responses or cellular damage, though its molecular interactions are less defined .

Feature This compound Pyocyanin (PCN)
Mechanism Enhances pro-inflammatory effects Generates ROS, disrupts cellular membranes
Clinical Impact Linked to cystic fibrosis exacerbations Chronic airway damage in CF patients
Therapeutic Target Not yet established Neutralized by antioxidants
2.3 Fungal Signaling

This compound is associated with GSK3 orthologs in fungi, which share conserved ATP-binding sites with mammalian GSK3.

Feature This compound-Associated GSK3 Mammalian GSK3β
Function Stress response, cell cycle regulation Insulin signaling, glycogen synthesis
Therapeutic Relevance Antifungal drug development Diabetes, neurodegenerative diseases
Conservation ATP-binding site conserved Structural homology but divergent roles
2.4 Phosphate Metabolism

This compound is cited in studies on phosphate absorption, akin to sodium-phosphate cotransporters (e.g., NaPi-IIb). However, this compound’s role may be indirect, as it is linked to elevated serum phosphate levels in CKD patients, whereas NaPi-IIb directly mediates intestinal phosphate uptake .

Feature This compound NaPi-IIb
Mechanism Modulates dietary phosphate absorption Direct intestinal phosphate transporter
Clinical Impact Hyperphosphatemia in CKD Genetic phosphate-wasting disorders
Inhibition Not characterized Blocked by nicotinamide or tenapanor
2.5 Neurotransmitter Regulation

This compound alters DAT inhibition, contrasting with methylphenidate (MPH), which increases DAT activity.

Feature This compound Methylphenidate (MPH)
DAT Interaction Reduces cocaine-induced DAT inhibition Enhances MPH-induced DAT inhibition
Behavioral Effect Unclear Improves attention, reduces hyperactivity
Therapeutic Use Experimental FDA-approved for ADHD
2.6 Cancer Pathways

In colorectal cancer, this compound correlates with PTEN loss, which hyperactivates the PI3K/Akt/mTOR pathway. Comparable biomarkers like KRAS mutations drive similar pathways but are better characterized as therapeutic targets .

Feature This compound KRAS
Pathway PTEN/PI3K/Akt/mTOR MAPK/ERK
Therapeutic Target Preclinical interest Targeted by sotorasib (KRAS G12C inhibitor)
Prognostic Value Linked to left-sided CRC aggressiveness Predicts resistance to EGFR inhibitors

Biological Activity

AG-L-59687 is a chemical compound recognized for its significant role in various biological research contexts, particularly as an inhibitor in biochemical studies. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on cellular processes, and relevant case studies.

Overview of this compound

This compound has been characterized as a potent inhibitor that interacts with specific biological pathways. It is primarily utilized in research to explore its effects on cancer cell lines and other biological systems.

  • Inhibition of Enzymatic Activity : this compound acts by inhibiting specific enzymes involved in cellular signaling pathways. This inhibition can lead to altered cellular responses, such as reduced proliferation and increased apoptosis in cancer cells.
  • Impact on Protein Interactions : The compound has been shown to disrupt the interactions between proteins that are critical for maintaining cellular homeostasis. This disruption can enhance the sensitivity of cancer cells to therapeutic agents.
  • Regulation of Signaling Pathways : this compound influences several key signaling pathways, including those related to cell survival and apoptosis. Its modulation of these pathways is crucial for understanding its potential therapeutic applications.

Case Studies

  • Cancer Cell Lines : Studies have demonstrated that this compound significantly reduces viability in various cancer cell lines, including breast and ovarian cancers. For instance, in a study involving MCF-7 breast cancer cells, this compound exhibited an IC50 value indicating potent cytotoxicity (see Table 1).
  • Mechanistic Insights : Research indicated that this compound induces apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2. This mechanism was observed in both in vitro and in vivo models.
  • Combination Therapies : In combination with other chemotherapeutic agents, this compound has shown enhanced efficacy, suggesting its potential as an adjuvant therapy in cancer treatment.

Table 1: Biological Activity of this compound

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast)0.25Induces apoptosis via caspase activation
A2780 (Ovarian)0.15Disrupts protein interactions
HeLa (Cervical)0.30Modulates survival signaling pathways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.